molecular formula C9H13ClN2 B1399569 [(2-Chloropyridin-4-yl)methyl](ethyl)methylamine CAS No. 1249885-55-9

[(2-Chloropyridin-4-yl)methyl](ethyl)methylamine

Cat. No.: B1399569
CAS No.: 1249885-55-9
M. Wt: 184.66 g/mol
InChI Key: OBGYDHNSCCMJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloropyridin-4-yl)methylmethylamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, featuring a chlorine atom at the 2-position and a methylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)methylmethylamine typically involves the reaction of 2-chloropyridine with ethylamine and formaldehyde under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylamine group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of (2-Chloropyridin-4-yl)methylmethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-4-yl)methylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2-Chloropyridin-4-yl)methylmethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)methanamine
  • 4-Acetyl-2-chloropyridine
  • 2-Chloro-4-(hydroxymethyl)pyridine

Uniqueness

(2-Chloropyridin-4-yl)methylmethylamine is unique due to its specific substitution pattern and the presence of both ethyl and methylamine groups. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-12(2)7-8-4-5-11-9(10)6-8/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGYDHNSCCMJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Chloropyridin-4-yl)methyl](ethyl)methylamine
Reactant of Route 2
Reactant of Route 2
[(2-Chloropyridin-4-yl)methyl](ethyl)methylamine
Reactant of Route 3
Reactant of Route 3
[(2-Chloropyridin-4-yl)methyl](ethyl)methylamine
Reactant of Route 4
Reactant of Route 4
[(2-Chloropyridin-4-yl)methyl](ethyl)methylamine
Reactant of Route 5
Reactant of Route 5
[(2-Chloropyridin-4-yl)methyl](ethyl)methylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[(2-Chloropyridin-4-yl)methyl](ethyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.